molecular formula C17H20N4OS B2834247 4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N-phenylpiperidine-1-carboxamide CAS No. 1105247-60-6

4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N-phenylpiperidine-1-carboxamide

Cat. No. B2834247
CAS RN: 1105247-60-6
M. Wt: 328.43
InChI Key: VZXKNLUSDMBUSK-UHFFFAOYSA-N
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Description

4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N-phenylpiperidine-1-carboxamide, also known as CPPC, is a chemical compound that has been widely studied in the field of medicinal chemistry. CPPC is a piperidine derivative that has shown potential in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In

Scientific Research Applications

Synthesis and Evaluation in Antimicrobial Activities

The compound shows potential in the synthesis and evaluation of antimicrobial activities. A study by Farghaly, Abdallah, and Muhammad (2011) discussed the synthesis of new heterocycles containing the 1,3,4-thiadiazole moiety, displaying promising activities against microorganisms (Farghaly, Abdallah, & Muhammad, 2011).

Parallel Synthesis in Drug-Like Molecules

The compound is also relevant in the parallel synthesis of drug-like molecules. Park et al. (2009) developed a method for the synthesis of various drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives (Park et al., 2009).

Access to Thiazoline‐4‐carboxylates and Cysteine Derivatives

Nötzel et al. (2001) described a method for producing thiazoline-4-carboxylates and cysteine derivatives incorporating cyclopropyl groups, which are relevant to the compound (Nötzel et al., 2001).

Potential as Photosynthetic Electron Transport Inhibitors

Vicentini et al. (2005) synthesized pyrazole derivatives, including 1,3,4-thiadiazole, as potential inhibitors of photosynthetic electron transport, highlighting the compound's potential in agricultural chemistry (Vicentini et al., 2005).

Synthesis and Biological Activities in Antibiotic Compounds

Başoğlu et al. (2013) discussed the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties and 1,3,4-thiadiazole, investigating their biological activities (Başoğlu et al., 2013).

Potential as Anticancer Agents

Gomha et al. (2017) synthesized a series of thiadiazole derivatives incorporating thiazole moiety and evaluated them as potent anticancer agents (Gomha et al., 2017).

properties

IUPAC Name

4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N-phenylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c22-17(18-14-4-2-1-3-5-14)21-10-8-13(9-11-21)16-20-19-15(23-16)12-6-7-12/h1-5,12-13H,6-11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXKNLUSDMBUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)C3CCN(CC3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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